

# HPLC method for Dihydromicromelin B quantification

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Compound of Interest		
Compound Name:	Dihydromicromelin B	
Cat. No.:	B12387023	Get Quote

An High-Performance Liquid Chromatography (HPLC) method for the quantification of **Dihydromicromelin B** has been developed and validated. This application note provides a detailed protocol for the accurate and precise measurement of **Dihydromicromelin B** in various samples, which is crucial for researchers, scientists, and professionals involved in drug development and natural product analysis.

#### **Experimental Protocols**

This section details the methodologies for the quantification of **Dihydromicromelin B** using a stability-indicating HPLC method.

#### **Instrumentation and Chromatographic Conditions**

A standard HPLC system equipped with a UV-Vis detector is employed. The chromatographic separation is achieved on a C18 reversed-phase column.

Table 1: HPLC Instrumentation and Conditions



Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 Column (e.g., 4.6 x 250 mm, 5 μm)
Mobile Phase	Acetonitrile : Water (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30°C
Detection	UV at 254 nm
Run Time	10 minutes

### **Preparation of Standard Solutions**

Standard solutions are prepared to create a calibration curve for the quantification of **Dihydromicromelin B**.

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Dihydromicromelin B
  reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Stock Solution (100 µg/mL): Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute with the mobile phase.
- Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase to achieve concentrations ranging from 1  $\mu$ g/mL to 50  $\mu$ g/mL.

#### **Sample Preparation**

For the analysis of **Dihydromicromelin B** in plant extracts or other matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. A generic protocol is outlined below:

 Extraction: Extract 1 gram of the powdered sample with 20 mL of methanol using sonication for 30 minutes.



- Filtration: Filter the extract through a 0.45 μm syringe filter.
- Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

#### **Method Validation**

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized in the table below.

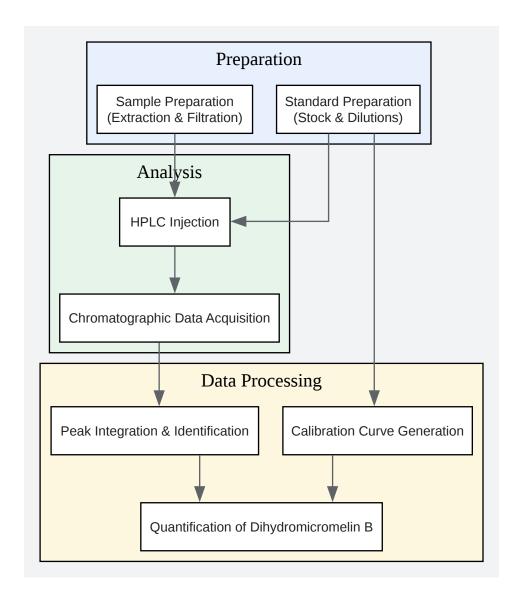
Table 2: Summary of Method Validation Data

Parameter	Result
Linearity Range	1 - 50 μg/mL
Correlation Coefficient (r²)	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	
Intra-day	< 2.0%
Inter-day	< 2.0%
Limit of Detection (LOD)	0.1 μg/mL
Limit of Quantification (LOQ)	0.3 μg/mL
Specificity	No interference from blank or placebo

#### **Visualizations**

The following diagrams illustrate the experimental workflow and the logical relationship of the method validation.

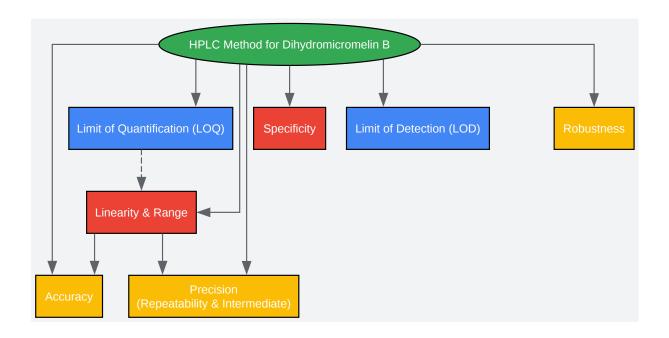




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Caption: Experimental workflow for **Dihydromicromelin B** quantification.





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Caption: Logical relationship of HPLC method validation parameters.

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